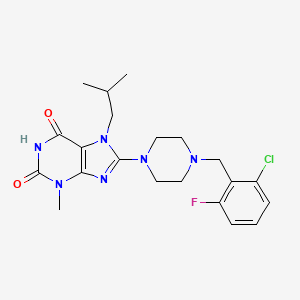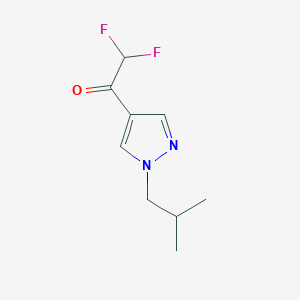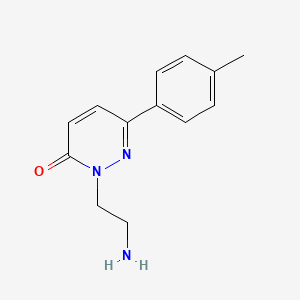
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structural features, which include a hydroxyphenylpropyl group and a methoxy-methylphenyl group attached to the oxalamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-3-phenylpropylamine and 2-methoxy-5-methylphenylamine.
Formation of Oxalamide: The two amines are reacted with oxalyl chloride under controlled conditions to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide linkage may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxalamide linkage may also play a role in the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyphenyl)oxalamide: Lacks the methyl group on the phenyl ring.
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methylphenyl)oxalamide: Lacks the methoxy group on the phenyl ring.
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)urea: Contains a urea linkage instead of an oxalamide linkage.
Uniqueness
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which may enhance its reactivity and potential biological activity. The specific arrangement of these functional groups can influence the compound’s properties and applications.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-9-17(25-2)15(12-13)21-19(24)18(23)20-11-10-16(22)14-6-4-3-5-7-14/h3-9,12,16,22H,10-11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDHILWHNHAORS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)



![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)
![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)
![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)
